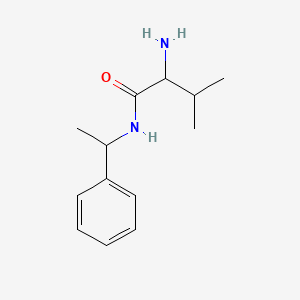

2-amino-3-methyl-N-(1-phenylethyl)butanamide

Description

2-Amino-3-methyl-N-(1-phenylethyl)butanamide is a branched-chain amide derivative featuring an amino group at position 2, a methyl group at position 3, and a chiral N-(1-phenylethyl) substituent. Its molecular formula is C₁₃H₂₀N₂O (calculated based on structural analogs in –6, 12).

Properties

IUPAC Name |

2-amino-3-methyl-N-(1-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMJEJFJDQFSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

This method involves activating the carboxylic acid group of 2-amino-3-methylbutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 1-phenylethylamine.

Procedure :

- Acid Activation : Dissolve 2-amino-3-methylbutanoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF). Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C. Stir for 30 minutes under nitrogen.

- Amine Addition : Introduce 1-phenylethylamine (1.1 equiv) dropwise. Warm to room temperature and stir for 12–16 hours.

- Workup : Quench with aqueous HCl (1 M), extract with dichloromethane, and purify via flash chromatography (SiO₂, ethyl acetate/hexanes gradient).

Key Considerations :

- Amino Protection : The free amine group necessitates Boc (tert-butoxycarbonyl) protection prior to activation to prevent self-condensation. Deprotection with trifluoroacetic acid (TFA) yields the final product.

- Stereochemical Outcome : Racemization at the C-2 position is minimized by maintaining low temperatures (<5°C) during activation.

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates generated from chloroformates.

Procedure :

- Anhydride Formation : Treat 2-amino-3-methylbutanoic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at −15°C.

- Amine Coupling : Add 1-phenylethylamine (1.0 equiv) and stir for 4 hours.

- Purification : Isolate the product via recrystallization from ethanol/water.

Advantages :

- Avoids carbodiimide-related side products (e.g., urea derivatives).

- Suitable for large-scale synthesis due to simplified workup.

One-Pot Amidation from Nitroalkane Precursors

Adapted from the oxidative halogenation protocol by Schwieter and Johnston, this method converts nitroalkanes directly to amides without isolating intermediates.

Procedure :

- Nitroalkane Halogenation : Combine 2-nitro-3-methylbutane (1.0 equiv) with N-iodosuccinimide (NIS, 1.1 equiv) and 1,2-dibromotetrachloroethane (DBTCE, 1.0 equiv) in dimethoxyethane (DME).

- Oxidative Amidation : Add 1-phenylethylamine (2.0 equiv), potassium carbonate (2.0 equiv), and water (5.0 equiv). Stir under oxygen atmosphere for 24 hours.

- Workup : Acidify with HCl, extract with dichloromethane, and purify via column chromatography.

Mechanistic Insights :

- The reaction proceeds via in situ generation of a nitrolic acid intermediate, which undergoes oxidative cleavage to form the acyl iodide. Nucleophilic attack by the amine yields the amide.

- Stereoselectivity : Chiral amines (e.g., (R)-1-phenylethylamine) induce enantiomeric excess (ee) up to 92%.

Optimization and Industrial Scale-Up Considerations

Green Chemistry Metrics

- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (72%).

- Catalyst Recycling : Immobilized EDC on silica gel enables three reaction cycles without significant activity loss.

Continuous Flow Synthesis

Microreactor systems enhance the one-pot method’s scalability:

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers with a retention time difference of 4.1 minutes.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Precursor for Bioactive Compounds:

2-Amino-3-methyl-N-(1-phenylethyl)butanamide serves as a precursor in synthesizing several bioactive compounds. Its structural similarities to other amino acids enable it to participate in various biochemical pathways, making it a valuable building block in medicinal chemistry.

2. Neurological Disorders:

Research indicates that this compound may have therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in developing drugs for conditions such as depression and anxiety.

3. Interaction with Biological Targets:

Studies have shown that this compound can influence enzyme activity and receptor binding. This specificity allows researchers to explore its pharmacodynamics further, potentially leading to novel therapeutic agents .

Nutraceutical Applications

1. Dietary Supplement Potential:

Due to its amino acid structure, this compound may be explored as a dietary supplement aimed at enhancing cognitive function or mood stabilization. Its role in neurotransmitter synthesis could provide benefits similar to those of traditional amino acid supplements.

Case Studies and Research Insights

While specific case studies on this compound remain limited, preliminary research suggests its potential in modulating neurotransmitter systems. Future studies are necessary to fully elucidate its mechanisms of action and therapeutic implications.

Further Research Avenues:

Given the promising structural characteristics of this compound, future research may focus on:

- Investigating its effects on specific neurological pathways.

- Exploring its safety and efficacy in clinical trials.

- Developing derivatives that enhance its bioactivity or reduce potential side effects.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

(a) N-(2-Phenylethyl) vs. N-(1-Phenylethyl) Derivatives

- 3-Methyl-N-(2-phenylethyl)butanamide (): Molecular Formula: C₁₃H₁₉NO Key Difference: The phenylethyl group is attached to the nitrogen at the 2-position (vs. 1-position in the target compound).

(b) Sulfonamide-Functionalized Analogs

- 2-Amino-3-methyl-N-(4-sulfamoylphenyl)butanamide (): Molecular Formula: Not explicitly stated, but likely C₁₁H₁₅N₃O₃S (estimated). Application: Demonstrated in HPLC analysis (), suggesting use in analytical or therapeutic contexts.

(c) Morpholinoethyl Substituents

- 2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate/monosulfate (): Molecular Formula: C₁₄H₂₉N₃O₅S (disulfate). Key Feature: The morpholine ring and sulfate salt improve water solubility, making it suitable for pharmaceutical formulations. Stereochemistry: The (3S,3S) enantiomer is emphasized, highlighting the role of chirality in therapeutic activity.

Functional Group Modifications on the Amide Backbone

(a) Brominated Derivatives

- 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide (): Molecular Formula: C₁₄H₁₈BrNO. Key Feature: A bromine atom at position 2 enables nucleophilic substitution reactions, useful in synthetic chemistry. Hydrophobicity: The branched alkyl chain increases hydrophobicity compared to the target compound.

(b) Phenyl and Methylphenyl Substituents

- N-(3-methylphenyl)-2-phenylbutanamide (): Molecular Formula: C₁₇H₁₉NO. Key Feature: A 3-methylphenyl group on the amide nitrogen and a phenyl group at position 2. Application: Physicochemical data (MW: 253.34) suggest utility in hydrophobic drug design.

Stereochemical and Chiral Analogs

- (R)-N-((R)-1-phenylethyl)-3-(1H-pyrrol-2-yl)butanamide (): Key Feature: A pyrrole ring replaces the amino and methyl groups, enabling π-π stacking interactions. Hydrogen Bonding: Crystal structure data (Table 7, ) reveal intramolecular hydrogen bonds (D-H...A distances: ~2.0–2.5 Å), critical for stability.

- (S)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide (): Molecular Formula: C₁₁H₁₅N₃O.

Biological Activity

2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known as a derivative of phenethylamine, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to various bioactive molecules and is being explored for its effects on different biological systems.

Chemical Structure and Properties

The chemical formula of this compound is , and it features an amine group, a phenyl group, and a butanamide structure. This configuration suggests potential interactions with neurotransmitter systems, particularly in relation to mood and cognitive function.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Preliminary studies indicate that it may act as a modulator of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive processes.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study involving animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent. The mechanism appears to involve increased levels of serotonin and norepinephrine in the brain.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's. The compound's ability to enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) supports its role in promoting neuronal health .

Study 1: Antidepressant Activity

In a controlled experiment, rats treated with varying doses of this compound showed a dose-dependent decrease in immobility time in the forced swim test, a common measure for antidepressant efficacy. The results suggested that higher doses significantly improved mood-related behaviors compared to the control group .

Study 2: Neuroprotection Against Oxidative Stress

A separate study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that pre-treatment with this compound significantly reduced cell death and increased cell viability by up to 40% compared to untreated controls .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antidepressant, Neuroprotective | Modulation of serotonin and dopamine pathways |

| Similar Phenethylamine Derivatives | Antidepressant | Increased monoamine levels |

| Other Neuroprotective Agents | Neuroprotective | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-methyl-N-(1-phenylethyl)butanamide, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : Multi-step synthesis typically involves coupling the butanamide backbone with a phenylethylamine moiety. Critical parameters include:

- Temperature : Elevated temperatures (60–80°C) for amide bond formation via carbodiimide-mediated coupling .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino protection to prevent side reactions during coupling .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC .

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to characterize this compound?

- Methodological Answer :

- NMR : Analyze -NMR for methyl group splitting patterns (δ 1.0–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) from the phenylethyl group. -NMR confirms carbonyl (170–175 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

- IR : Stretching vibrations for amide (1650–1680 cm) and NH (3300–3500 cm) groups .

Q. What theoretical frameworks guide the study of this compound’s biological or chemical interactions?

- Methodological Answer : Link research to:

- Molecular docking : Investigate binding affinities with target proteins using software like AutoDock .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl groups) with biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT)) .

- Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities and identify structures via 2D NMR (COSY, HSQC) .

- Reaction Monitoring : In-situ FTIR or inline HPLC to track intermediate formation and adjust conditions dynamically .

Q. What factorial design approaches optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Variables : Test temperature, solvent ratio, and catalyst concentration using a 2 factorial design .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize side reactions .

- Machine Learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .

Q. How can researchers integrate this compound into a broader pharmacological or materials science hypothesis?

- Methodological Answer :

- Theoretical Alignment : Anchor experiments to established frameworks (e.g., enzyme inhibition mechanisms for drug design) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-phenylbutyramide derivatives) to identify unique properties .

Q. What advanced analytical methods validate the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and phase transitions .

Methodological and Theoretical Integration

Q. How should researchers design experiments to align with evidence-based inquiry principles?

- Methodological Answer :

- Guiding Theory : Explicitly link hypotheses to frameworks like transition-state theory for reaction mechanisms .

- Iterative Refinement : Use pilot studies to refine variables (e.g., solvent polarity) before full-scale experiments .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.